Roxatidine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

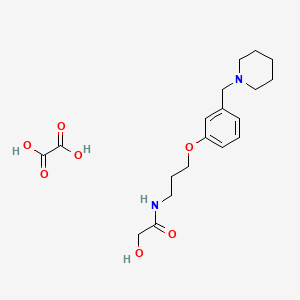

Roxatidine oxalate, also known as roxatidine, is a commonly used over-the-counter digestive system drug . It is a specific and competitive histamine H2 receptor antagonist drug that is used to treat gastric ulcers, Zollinger–Ellison syndrome, erosive esophagitis, gastro-oesophageal reflux disease, and gastritis .

Synthesis Analysis

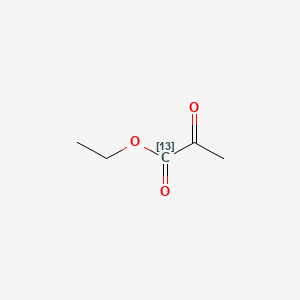

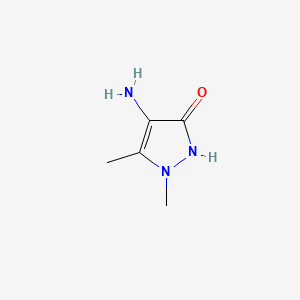

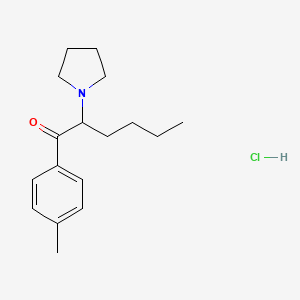

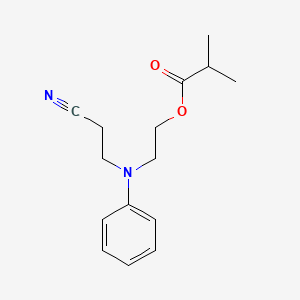

The preparation method of this compound mainly includes the following steps :

Molecular Structure Analysis

The molecular formula of this compound is C19H28N2O7 .

Chemical Reactions Analysis

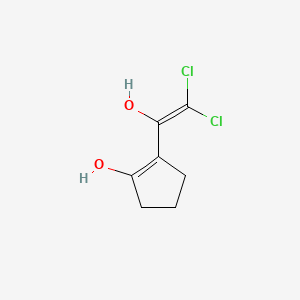

Roxatidine in pure form and in tablets forms a charge transfer complexation reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranilic acid resulting in colored products .

Physical And Chemical Properties Analysis

This compound is a white crystalline powder, soluble in water . Its molecular formula is C19H28N2O7 and its molar mass is 396.43 .

Aplicaciones Científicas De Investigación

Anti-Inflammatory and Anti-Allergic Effects

Roxatidine oxalate, a histamine H2-receptor antagonist, exhibits significant anti-inflammatory and anti-allergic effects. Studies demonstrate its ability to suppress the expression of inflammatory cytokines like TNF-α, IL-6, and IL-1β in stimulated human mast cells and anaphylactic mice. Its mechanism involves the inhibition of NF-κB nuclear translocation, caspase-1 activation, and the p38 MAPK pathway, suggesting its potential therapeutic application in allergic inflammatory diseases (Lee et al., 2017).

Anti-inflammatory Properties in Macrophages

In macrophages, roxatidine has demonstrated anti-inflammatory properties by inhibiting the productions of PGE2, nitric oxide, and histamine, and reducing the expressions of COX-2 and iNOS. It also reduces VEGF-1 and pro-inflammatory cytokines, indicating its mediation through the inhibition of NF-κB transcriptional activity and the p38 MAP kinase pathway. These findings indicate the broad anti-inflammatory potential of roxatidine (Cho et al., 2011).

Estrogenic Activity

Interestingly, roxatidine has displayed estrogenic activity, evidenced by its mild receptor-binding affinity and significant increase in wet uterine weight in Wistar rats compared to a control group. This suggests that roxatidine might have implications in fertility and hormone-related studies (Agrawal & Jose, 2010).

Analytical Applications

Roxatidine acetate ion-selective electrodes have been developed for analytical purposes, showing excellent discrimination of roxatidine from various ions and common drug excipients. These electrodes are valuable in the determination of roxatidine in bulk powder, its pharmaceutical formulation, and even human plasma, indicating their importance in pharmacokinetic, bioavailability, and bioequivalent studies (El-Rahman et al., 2015).

Osteoarthritis Management

Roxatidine has shown potential in managing Osteoarthritis (OA) by attenuating the degradation of the extracellular matrix. It suppressed TNF-α-induced degradation of type II collagen and aggrecan, inhibiting the expression of MMP-3, MMP-13, ADAMTS-4, and ADAMTS-5, and abolishing the activation of the NF-κB signaling pathway. This positions roxatidine as a potential anti-osteoarthritic agent (Ze et al., 2017).

Mecanismo De Acción

Target of Action

Roxatidine Hemioxalate, also known as Roxatidine Oxalate, primarily targets the Histamine H2 receptor . This receptor is found on the parietal cells in the stomach and plays a crucial role in the secretion of gastric acid .

Mode of Action

Roxatidine Hemioxalate acts as a specific and competitive antagonist at the Histamine H2 receptor . It inhibits the binding of histamine to the H2 receptors on the parietal cells, thereby suppressing the secretion of gastric acid . This suppressive action is dose-dependent .

Biochemical Pathways

The primary biochemical pathway affected by Roxatidine Hemioxalate is the gastric acid secretion pathway . By blocking the H2 receptors, it inhibits the normal and meal-stimulated secretion of gastric acid . This results in a reduction in the production and secretion of gastric acid, particularly in response to histamine .

Pharmacokinetics

Roxatidine Hemioxalate is well absorbed orally, with an 80-90% bioavailability . It is rapidly metabolised to its primary, active desacetyl metabolite . The compound has a protein binding of 5-7% . The terminal elimination half-life of Roxatidine is approximately 5-6 hours .

Result of Action

The primary result of Roxatidine Hemioxalate’s action is the reduction in gastric acid secretion . This leads to a decrease in the acidity of the stomach, which can help in the treatment of conditions like gastric ulcers, Zollinger-Ellison syndrome, erosive esophagitis, gastro-oesophageal reflux disease, and gastritis .

Action Environment

The action of Roxatidine Hemioxalate can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of +4°C for optimal stability . Furthermore, the compound’s action may be affected by the patient’s renal function, as a decrease in dose from 150 mg 24 h-1 to 75 mg 48 h-1 or about 40 mg 24 h-1 has been recommended for patients with renal insufficiency .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Roxatidine Hemioxalate is a potent, selective, and competitive inhibitor of histamine H2-receptors . It interacts with these receptors, reducing both intracellular cyclic AMP concentrations and gastric acid secretion by parietal cells .

Cellular Effects

Roxatidine Hemioxalate has shown significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate Atopic Dermatitis (AD) skin symptoms and clinical severity in mice by decreasing the levels of immunoglobulin E, histamine, and inflammatory cytokines . It also effectively inhibited the expression of adhesive molecules and recovered the filaggrin expression in Dermatophagoides farinae body (Dfb)-induced AD skin lesions .

Molecular Mechanism

The molecular mechanism of Roxatidine Hemioxalate involves its competitive inhibition of the binding of histamine to H2 receptors . This results in a reduction of both intracellular cyclic AMP concentrations and gastric acid secretion by parietal cells . Furthermore, Roxatidine Hemioxalate has been found to suppress the activation of NF-κB Signal Pathway in TNF-α/IFN-γ-Stimulated HaCaT Keratinocytes .

Dosage Effects in Animal Models

It is known that the compound has been used in studies involving mice, where it showed significant effects in alleviating Atopic Dermatitis (AD) skin symptoms .

Metabolic Pathways

Roxatidine Hemioxalate is involved in the histamine H2-receptor pathway . It acts as a competitive inhibitor in this pathway, reducing both intracellular cyclic AMP concentrations and gastric acid secretion by parietal cells .

Transport and Distribution

It is known that the compound is rapidly converted to its active metabolite, Roxatidine, by esterases in the small intestine, plasma, and liver .

Subcellular Localization

Given its role as a histamine H2-receptor antagonist, it is likely that it localizes to areas of the cell where these receptors are present .

Propiedades

IUPAC Name |

2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDQKICJPUSODU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718667 |

Source

|

| Record name | Oxalic acid--2-hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110925-92-3 |

Source

|

| Record name | Oxalic acid--2-hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)

![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)